

Application Notes and Protocols for ONX-0914 TFA in Combination Therapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, with primary activity against the chymotrypsin-like subunit LMP7 (low-molecular mass polypeptide-7 or β 5i) and the LMP2 (β 1i) subunit.[1][2][3] By selectively targeting the immunoproteasome, which is predominantly expressed in hematopoietic cells, ONX-0914 modulates immune responses with potentially fewer side effects compared to broader proteasome inhibitors.[4][5] These characteristics make it a compelling agent for the treatment of autoimmune diseases and various cancers, particularly in combination with other therapeutic agents to enhance efficacy and overcome resistance.[6][7] This document provides detailed application notes and protocols for the use of **ONX-0914 TFA** in combination with other therapies, based on preclinical and clinical research.

Mechanism of Action

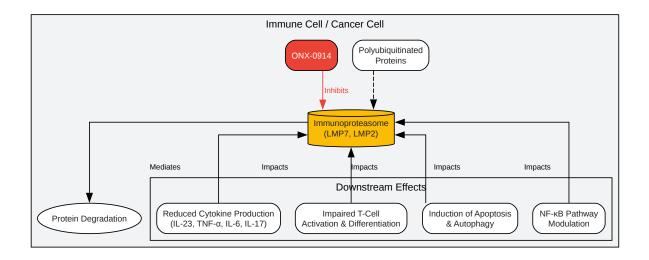
ONX-0914 covalently and irreversibly binds to the active sites of the immunoproteasome subunits LMP7 and LMP2.[3] This inhibition leads to a disruption of protein homeostasis in immune cells, affecting several downstream signaling pathways. Key consequences of immunoproteasome inhibition by ONX-0914 include:

• Reduced Inflammatory Cytokine Production: ONX-0914 blocks the production of proinflammatory cytokines such as IL-23, TNF-α, IL-6, IL-17, IFN-γ, and IL-2.[2][5][8]



- Inhibition of T-Cell Activation and Differentiation: It impairs the activation and differentiation of T cells, including Th1 and Th17 lineages.[9][10]
- Induction of Apoptosis and Autophagy: In cancer cells, ONX-0914 can induce programmed cell death (apoptosis) and autophagy by causing an accumulation of misfolded proteins.[11]
- Modulation of NF-κB Signaling: By stabilizing the NF-κB inhibitor IκB, proteasome inhibition can diminish the prolonged activation of the NF-κB signaling pathway, which is often associated with inflammation and cancer.[4]

Signaling Pathway Overview



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Caption: Mechanism of action of ONX-0914.

Combination Therapy Applications and Data

ONX-0914 has shown synergistic or additive effects when combined with various therapeutic agents across different disease models.



Combination with Proteasome Inhibitors in Multiple Myeloma

Studies have demonstrated that ONX-0914 can act synergistically with FDA-approved proteasome inhibitors, potentially overcoming drug resistance.[6][7]

Combination Agent	Cell Lines	Effect	Reference
Bortezomib	MM1.S, RPMI-8226	Synergistic cytotoxicity	[6][7]
Carfilzomib	MM1.S, RPMI-8226	Synergistic cytotoxicity	[6][7]
Ixazomib	MM1.S, RPMI-8226	Synergistic cytotoxicity	[6][7]
LU-102 (β2 inhibitor)	MM cell lines	Synergistic cytotoxicity	[7]

Combination with Chemotherapy in Glioblastoma

In a preclinical model of glioblastoma, combining ONX-0914 with the standard chemotherapeutic agent temozolomide (TMZ) resulted in reduced tumor progression.[11]

Combination Agent	Model	Effect	Reference
Temozolomide (TMZ)	Mouse xenograft	Reduced tumor progression	[11]

Combination with Immunotherapy

Early-phase clinical trials are investigating the combination of immunoproteasome inhibitors like ONX-0914 with checkpoint inhibitors, aiming to enhance anti-tumor immune responses.[12]



Combination Agent	Cancer Type	Status	Reference
Pembrolizumab	Advanced Carcinoma	Early-phase trial	[12]
Nivolumab	Advanced Carcinoma	Early-phase trial	[12]

Combination with Anti-malarial Drugs

In vitro studies have explored the interaction of ONX-0914 with standard anti-malarial drugs against Plasmodium falciparum.

Combination Agent	P. falciparum Strains	Effect	Reference
Artemisinin (ART)	ART- and CQ- resistant	Synergistic activity	[3]
Chloroquine (CQ)	Not specified	Antagonistic activity	[3]

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies involving ONX-0914 in combination therapies.

Protocol 1: In Vitro Synergism Study in Multiple Myeloma Cells

Objective: To determine the synergistic cytotoxic effect of ONX-0914 in combination with Bortezomib.

Materials:

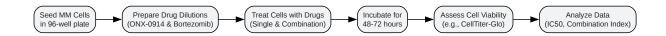
- Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
- RPMI-1640 medium supplemented with 10% FBS
- ONX-0914 TFA (stock solution in DMSO)



- Bortezomib (stock solution in DMSO)
- Cell viability assay reagent (e.g., CellTiter-Glo®)
- 96-well plates

Procedure:

- Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete medium.
- Drug Preparation: Prepare serial dilutions of ONX-0914 and Bortezomib in culture medium.
- Treatment: Treat cells with ONX-0914 alone, Bortezomib alone, or the combination of both at various concentrations. Include a DMSO vehicle control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment: Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. Determine the combination index (CI) using the Chou-Talalay method to assess synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).



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Caption: Workflow for in vitro synergism study.

Protocol 2: In Vivo Glioblastoma Xenograft Study

Objective: To evaluate the efficacy of ONX-0914 in combination with Temozolomide (TMZ) in a mouse xenograft model of glioblastoma.[11]

Materials:



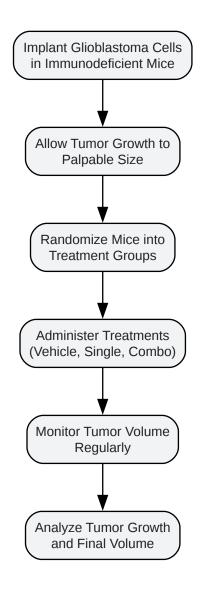
- Immunodeficient mice (e.g., nude mice)
- Glioblastoma cell line (e.g., U87MG)
- ONX-0914 TFA
- Temozolomide (TMZ)
- Vehicle solution (e.g., 4% DMSO in PBS)
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject 5 x 10⁶ U87MG cells into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
- Randomization: Randomize mice into four treatment groups:
 - Vehicle control
 - o ONX-0914 alone
 - TMZ alone
 - ONX-0914 + TMZ
- Treatment Administration:
 - Administer ONX-0914 (e.g., 15 mg/kg, intraperitoneally, 3 times weekly).[13]
 - Administer TMZ (dose and schedule as per established protocols).
- Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
- Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.



 Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups.



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Caption: Workflow for in vivo xenograft study.

Concluding Remarks

ONX-0914 TFA, as a selective immunoproteasome inhibitor, holds significant promise for combination therapies in both oncology and autoimmune diseases. The presented data and protocols offer a foundational framework for researchers to explore and validate the therapeutic potential of ONX-0914 in combination with other agents. Further investigations into optimal



dosing, scheduling, and patient selection will be crucial for the clinical translation of these promising preclinical findings.

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